molecular formula C12H19N3 B8447793 1,2,3,4-Tetrahydro-2-propyl-5,6-isoquinolinediamine

1,2,3,4-Tetrahydro-2-propyl-5,6-isoquinolinediamine

Cat. No. B8447793
M. Wt: 205.30 g/mol
InChI Key: AKOSOUSLEDQDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06703391B2

Procedure details

A solution of the product from Example 12 (1.50 g, 4.77 mmol) and 20% Pd on carbon (0.30 g) in 75 mL of MeOH was hydrogenated at room temperature and pressure for 24 hours. The reaction mixture was concentrated and the residue was suspended in iPr2O and collected by filtration to give the title compound as a yellow solid (1.27 g, 93%).
Name
product
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]2[CH2:10][N:9]([CH2:12][CH2:13][CH3:14])[CH2:8][CH2:7][C:6]=2[C:5]([NH2:15])=[C:4]([N+:16]([O-])=O)[CH:3]=1>CO.[Pd]>[CH2:12]([N:9]1[CH2:8][CH2:7][C:6]2[C:11](=[CH:2][CH:3]=[C:4]([NH2:16])[C:5]=2[NH2:15])[CH2:10]1)[CH2:13][CH3:14]

Inputs

Step One
Name
product
Quantity
1.5 g
Type
reactant
Smiles
BrC1=CC(=C(C=2CCN(CC12)CCC)N)[N+](=O)[O-]
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CC)N1CC2=CC=C(C(=C2CC1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 129.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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